molecular formula C6H13NO B1312418 N-methyltetrahydro-2H-pyran-4-amine CAS No. 220641-87-2

N-methyltetrahydro-2H-pyran-4-amine

Cat. No.: B1312418
CAS No.: 220641-87-2
M. Wt: 115.17 g/mol
InChI Key: WGYZZCUTSHNMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyltetrahydro-2H-pyran-4-amine: is an organic compound with the molecular formula C6H13NO It is a heterocyclic amine, characterized by a tetrahydropyran ring substituted with a methyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-methyltetrahydro-2H-pyran-4-amine involves the reductive amination of tetrahydro-2H-pyran-4-one with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Direct Amination: Another approach is the direct amination of tetrahydro-2H-pyran-4-ol with methylamine under acidic conditions, which facilitates the formation of the amine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyltetrahydro-2H-pyran-4-amine can undergo oxidation reactions, typically forming N-methyl-4-pyridone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form N-methyl-4-hydroxytetrahydropyran using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-methyl-4-pyridone derivatives.

    Reduction: N-methyl-4-hydroxytetrahydropyran.

    Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

Pharmaceutical Development

N-Methyltetrahydro-2H-pyran-4-amine has been investigated for its potential use in drug development. It exhibits biological activities that may influence neurotransmitter regulation, suggesting applications in treating mood disorders and pain management. Preliminary studies indicate that the compound can bind to specific receptors, enhancing its pharmacological profile .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in synthesizing pharmaceuticals and agrochemicals .

Enzyme Inhibition Studies

Research has highlighted the compound's role in enzyme inhibition, particularly targeting enzymes involved in critical biological pathways. For instance, studies have shown its potential as an inhibitor of N-myristoyltransferase, which is essential for various protozoan parasites . This suggests a possible application in developing treatments for diseases such as leishmaniasis.

Data Table: Summary of Applications

Application AreaDescriptionExample Studies
Pharmaceutical DevelopmentPotential for treating mood disorders and pain management through receptor binding.Initial binding affinity studies .
Organic SynthesisUsed as a building block for complex organic molecules and derivatives.Synthesis of pharmaceuticals and agrochemicals .
Enzyme InhibitionActs as an inhibitor for key enzymes like N-myristoyltransferase in protozoan parasites.Studies on leishmaniasis treatment .

Case Study 1: Enzyme Inhibition

A study explored the inhibition of N-myristoyltransferase by this compound derivatives, revealing significant activity against Leishmania species. The research identified a structure–activity relationship (SAR) that could guide future drug design efforts targeting this enzyme .

Case Study 2: Synthesis of Derivatives

In another study, researchers synthesized various derivatives of this compound to assess their biological activity and potential therapeutic uses. The results indicated enhanced biological properties compared to the parent compound, showcasing its versatility in drug development .

Mechanism of Action

The mechanism of action of N-methyltetrahydro-2H-pyran-4-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    Tetrahydro-2H-pyran-4-amine: This compound lacks the methyl group present in N-methyltetrahydro-2H-pyran-4-amine, resulting in different reactivity and biological activity.

    N-methylpiperidine: A structurally similar compound with a piperidine ring instead of a tetrahydropyran ring. It exhibits different chemical properties and applications.

    N-methylmorpholine: Another related compound with a morpholine ring, used in different industrial and research applications.

Uniqueness: this compound is unique due to its specific ring structure and substitution pattern. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Biological Activity

N-Methyltetrahydro-2H-pyran-4-amine (CAS No. 220641-87-2) is an organic compound notable for its unique structure, which includes a tetrahydropyran ring. This structure contributes to its potential biological activity and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₃NO
  • Molecular Weight : 115.17 g/mol
  • Physical State : Colorless to pale yellow liquid or solid
  • Melting Point : 24 to 41 °C
  • Boiling Point : Approximately 165 °C at 760 mmHg

The tetrahydropyran ring structure is significant for the compound's reactivity and interaction with biological systems, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

This compound's mechanism of action primarily involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound's structure allows it to interact with receptor sites, modulating their function and leading to various biological effects.

Biological Activities

Preliminary studies suggest that this compound may exhibit a range of biological activities:

  • Antimicrobial Activity : The compound has been explored for its potential as an antimicrobial agent, particularly against protozoan parasites such as Leishmania species.
  • Enzyme Inhibition : Its structural features allow it to act as an enzyme inhibitor, which is crucial in drug development for diseases where enzyme activity is a factor.
  • Receptor Modulation : The compound may act on various receptor sites, influencing physiological responses.

Case Study 1: Enzyme Interaction

In a study examining the interaction of this compound with enzymes, it was found that the compound could inhibit specific enzyme activities related to metabolic pathways in protozoan parasites. This inhibition was characterized by kinetic assays that demonstrated a dose-dependent response.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to evaluate the efficacy of this compound derivatives against Leishmania N-myristoyltransferase (NMT). The study revealed that modifications to the tetrahydropyran ring significantly affected biological activity and selectivity towards parasitic versus human enzymes .

Compound VariantBiological ActivitySelectivity
OriginalModerateLow
Variant AHighHigh
Variant BLowModerate

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeObserved EffectReference
AntimicrobialEffective against Leishmania spp.
Enzyme InhibitionInhibits NMT activity
Receptor ModulationAlters receptor signaling

Q & A

Q. What are the recommended synthetic routes for N-methyltetrahydro-2H-pyran-4-amine, and what experimental conditions optimize yield?

Basic
The synthesis of this compound typically involves reductive amination or substitution reactions. Key reagents and conditions include:

  • Reduction : Use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents like tetrahydrofuran (THF) for reducing imine intermediates .
  • Substitution : Alkylation of tetrahydropyran-4-amine derivatives with methyl halides under basic conditions (e.g., K₂CO₃ in dimethylformamide) .
  • Optimization : Yield improvements are achieved by controlling reaction temperature (0–25°C), inert atmospheres (N₂/Ar), and stoichiometric excess of methylating agents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic
Critical safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
  • Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced
Contradictions in biological data (e.g., enzyme inhibition efficacy) can be addressed by:

  • Structural-Activity Relationship (SAR) Studies : Comparing substituent effects (e.g., N-ethyl vs. N-cyclopropyl analogs) on target binding .
  • Assay Standardization : Replicating experiments under controlled conditions (pH, temperature, co-solvents) to isolate variables .
  • Meta-Analysis : Cross-referencing data from PubChem, ECHA, and peer-reviewed studies to identify consensus mechanisms .

Q. What strategies are effective for optimizing the stereoselective synthesis of this compound derivatives?

Advanced
Stereoselectivity can be enhanced via:

  • Chiral Catalysts : Employing enantioselective catalysts like BINOL-derived phosphoric acids for asymmetric amination .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve nucleophile accessibility to chiral centers .
  • AI-Driven Retrosynthesis : Tools like Pistachio and Reaxys models predict feasible routes for stereocontrol .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

Methodological

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns and UV detection (λ = 254 nm) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structure via characteristic peaks (e.g., methyl group at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₆H₁₃NO, MW 115.17 g/mol) .

Q. How does the electronic environment of the tetrahydropyran ring influence the reactivity of this compound in nucleophilic substitutions?

Advanced
The oxygen atom in the tetrahydropyran ring creates an electron-deficient environment, affecting reactivity:

  • Ring Strain : Partial positive charge at C4 enhances susceptibility to nucleophilic attack .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at C2 increase electrophilicity, while electron-donating groups (e.g., -OCH₃) reduce reactivity .
  • Solvent Polarity : Polar solvents stabilize transition states in SN2 mechanisms, accelerating substitution .

Q. What are the documented pharmacological applications of this compound in current research?

Basic

  • Pharmaceutical Intermediates : Used in synthesizing analgesics and anti-inflammatory agents due to its bioisosteric properties .
  • Enzyme Inhibition : Acts as a cholinesterase inhibitor, with potential applications in neurodegenerative disease research .
  • Receptor Modulation : Modulates GABA receptors in preclinical studies for anxiety disorders .

Q. What computational methods aid in predicting the metabolic pathways of this compound?

Advanced

  • Machine Learning Models : Tools like LabMate.AI predict metabolic sites using datasets from Ugi reactions and C–N coupling studies .
  • Density Functional Theory (DFT) : Calculates bond dissociation energies to identify likely oxidation sites (e.g., N-methyl group) .
  • Metabolite Databases : PubChem and DSSTox provide reference data for in silico metabolite identification .

Properties

IUPAC Name

N-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYZZCUTSHNMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426293
Record name N-methyltetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220641-87-2
Record name N-methyltetrahydro-2H-pyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylamino)tetrahydro-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-methyltetrahydro-2H-pyran-4-amine
N-methyltetrahydro-2H-pyran-4-amine
N-methyltetrahydro-2H-pyran-4-amine
N-methyltetrahydro-2H-pyran-4-amine
N-methyltetrahydro-2H-pyran-4-amine
N-methyltetrahydro-2H-pyran-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.